Cas no 94-25-7 (Butamben)

Butamben structure
Butamben structure
Nombre del producto:Butamben
Número CAS:94-25-7
MF:C11H15NO2
Megavatios:193.242303133011
MDL:MFCD00017112
CID:34738
PubChem ID:2482

Butamben Propiedades químicas y físicas

Nombre e identificación

    • Butyl 4-aminobenzoate
    • p-aminobenzoic acid butyl ester
    • 4-AMINOBENZOIC ACID N-BUTYL ESTER
    • Butamben
    • butesin
    • butyl para-aminobenzoate
    • Butyl 4-Aminobenzoate (Butamben)
    • n-Butyl 4-aminobenzoate
    • Butyl 4-​Aminobenzoate (Butamben)
    • Butesine
    • Butoform
    • Butyl aminobenzoate
    • butyl ester of p-aminobenzoic acid
    • Butylcaine
    • p-amino-benzoic acid butyl ester
    • Planoform
    • Scuroform
    • 4-Aminobenzoic Acid Butyl Ester
    • Benzoicacid, p-amino-, butyl ester (6CI,7CI,8CI)
    • 4-(Butoxycarbonyl)aniline
    • Benzoic acid, 4-amino-,butyl ester
    • Butambene
    • Butsein
    • Butyl Keloform
    • Butylp-aminobenzoate
    • Hemoride
    • NSC 128464
    • Scuroforme
    • n-Butyl p-aminobenzoate
    • p-Aminobenzoic acid n-butyl ester
    • p-Aminobenzoicacid butyl ester
    • BUTYL P-AMINOBENZOATE
    • Benzoic acid, 4-amino-, butyl ester
    • n-Butyl-p-aminobenzoate
    • Benzoic acid, p-amino-, butyl ester
    • Butyl PABA
    • 4-amino butylbenzoate
    • p-Aminobenzoic acid,
    • Benzoic acid, p-amino-, butyl ester (6CI, 7CI, 8CI)
    • Butyl 4-aminobenzoate,99%
    • MDL: MFCD00017112
    • Renchi: 1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3
    • Clave inchi: IUWVALYLNVXWKX-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC(N)=CC=1)OCCCC

Atributos calculados

  • Calidad precisa: 193.11000
  • Masa isotópica única: 193.110279
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 5
  • Complejidad: 174
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: 3
  • Carga superficial: 0
  • Xlogp3: 2.9
  • Superficie del Polo topológico: 52.3

Propiedades experimentales

  • Color / forma: White crystalline powder. Tasteless. Boiling with water can make it decompose slowly.
  • Denso: 1.0945 (rough estimate)
  • Punto de fusión: 57.0 to 61.0 deg-C
  • Punto de ebullición: 174 °C/8 mmHg(lit.)
  • Punto de inflamación: 184.6 °C
  • índice de refracción: 1.5480 (estimate)
  • Coeficiente de distribución del agua: Very slightly soluble in water.
  • PSA: 52.32000
  • Logp: 2.80690
  • Sensibilidad: Light Sensitive
  • Merck: 1512
  • Disolución: Soluble in dilute acid, ethanol, chloroform, diethyl ether and fatty oil, 1g of product can be dissolved in about 7L of water.

Butamben Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H317,H319,H335
  • Declaración de advertencia: P261,P280,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: R36/37/38;R43
  • Instrucciones de Seguridad: S26-S36/37
  • Rtecs:DG1530000
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Términos de riesgo:R36/37/38; R43
  • TSCA:Yes

Butamben Datos Aduaneros

  • Código HS:2922499990
  • Datos Aduaneros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Butamben PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46070-5g
Butamben (Butyl 4-aminobenzoate)
94-25-7 98%
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¥445.00 2023-09-08
Enamine
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$19.0 2023-09-19
ChemScence
CS-4822-500mg
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$50.0 2022-04-26
ChemScence
CS-4822-5g
Butamben
94-25-7 ≥98.0%
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$60.0 2022-04-26
Fluorochem
221937-25g
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NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
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Butamben
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0270-25g
Butamben
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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Butamben
94-25-7 98+%
25g
118CNY 2021-05-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1081501-200MG
94-25-7
200MG
¥4616.39 2023-01-06
TRC
B689905-50000mg
Butyl 4-\u200bAminobenzoate(Butamben)
94-25-7
50g
$ 161.00 2023-04-18

Butamben Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ;  48 h, 130 °C
Referencia
Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol
Sarki, Naina; Goyal, Vishakha; Tyagi, Nitin Kumar; Puttaswamy; Narani, Anand; et al, ChemCatChem, 2021, 13(7), 1722-1729

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  1 h, 90 °C
Referencia
Ionic liquids as solvent for efficient esterification of carboxylic acids with alkyl halides
Gok, Yetkin; Alici, Bulent; Cetinkaya, Engin; Ozdemir, Ismail; Ozeroglu, Ozlem, Turkish Journal of Chemistry, 2010, 34(2), 187-191

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: 1-Propanol ;  4 - 10 h, 65 °C
1.2 Reagents: Water ;  30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  45 min, rt
Referencia
Synthesis and cytotoxicity of some D-mannose click conjugates with aminobenzoic acid derivatives
Hradilova, Ludmila; Polakova, Monika; Dvorakova, Barbora; Hajduch, Marian; Petrus, Ladislav, Carbohydrate Research, 2012, 361, 1-6

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: 1-Butanol
Referencia
Sulfinylaminobenzoyl and p-aminophenylacetyl chlorides as convenient acylating agents
Sharanin, Yu. A.; Bratchikova, N. G.; Lopatinskaya, Kh. Ya.; Pashchenko, A. V.; Potapenko, V. I., 1975, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: 1-Butanol ;  rt; reflux
Referencia
Chain-growth polycondensation via the substituent effect: Investigation of the monomer structure on synthesis of poly(N-octyl-benzamide)
Prehn, Frederick C. Jr; Etz, Brian D.; Reese, Caleb J.; Vyas, Shubham; Boyes, Stephen G., Journal of Polymer Science (Hoboken, 2020, 58(17), 2389-2406

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ,  AV 17X8 Solvents: 1-Butanol ;  5 - 300 min, 1 atm, 40 °C
Referencia
Hydrogenation of aromatic nitro compounds on palladium-containing anion-exchange resins
Abdullaev, M. G.; Gebekova, Z. G., Petroleum Chemistry, 2016, 56(2), 146-150

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 40 psi, rt
Referencia
Binding and Transport Properties of a Benzo[b]thiophene-Based Mono-(thio)urea Library
Moiteiro, Cristina ; Marques, Igor ; Ryder, William G. ; Cachatra, Vasco ; Carvalho, Silvia ; et al, European Journal of Organic Chemistry, 2022, 2022(3),

Métodos de producción 8

Condiciones de reacción
1.1 rt → 50 °C
1.2 Reagents: Thionyl chloride ;  4 h, 50 - 55 °C; 55 °C → 119 °C; 5 h, 117 - 119 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Referencia
Process for preparation of p-aminobenzoic acid ethyl ester
, China, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: 1-Butanol ;  cooled; 2 h, rt
1.2 Reagents: Water ;  cooled
Referencia
An efficient and practical protocol for the esterification of aromatic carboxylic acids with alcohols in presence of POCl3
Patila, Prashant; Chaskar, Atul, Pharma Chemica, 2014, 6(5), 365-369

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 min, 155 °C; 155 °C → rt
1.2 2 h, 75 °C
Referencia
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; Sprunt, Samuel; Twieg, Robert J., Liquid Crystals, 2019, 46(2), 257-271

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Sodium amalgam ,  2867633-05-2 ;  3 h, 100 °C
Referencia
Manganese-Catalyzed Chemoselective Hydrosilylation of Nitroarenes: Sustainable Route to Aromatic Amines
Behera, Rakesh R.; Panda, Surajit; Ghosh, Rahul; Kumar, A. Ashis; Bagh, Bidraha, Organic Letters, 2022, 24(50), 9179-9183

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ;  2 h, 75 - 80 °C
Referencia
Method of preparation of alkyl p-aminobenzoate
, China, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Referencia
Application of Pd/C-HCOONH4 reductive system in synthesis of benzocaine and its analogues
Zhang, Li; Jin, Xiao-ping; Gao, Hao-qi; Fang, Jiang-hua; Li, Rui-feng; et al, Ningbo Daxue Xuebao, 2013, 26(4), 61-64

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Ruthenium (pine needle-derived char supported) Solvents: Water ;  24 h, 10 bar, 80 °C
Referencia
Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogenation of nitroarenes
Goyal, Vishakha; Sarki, Naina; Poddar, Mukesh Kumar; Narani, Anand; Tripathi, Deependra; et al, New Journal of Chemistry, 2021, 45(32), 14687-14694

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Di-μ-chlorobis[5-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl… ;  12 min, 130 °C
Referencia
Expedient carbonylation of aryl halides in aqueous or neat condition
Ang, Wei Jie; Lo, Lee-Chiang; Lam, Yulin, Tetrahedron, 2014, 70(45), 8545-8558

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  Ferrocene, 1-[(1S)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthaleny… ;  12 h, 80 °C
Referencia
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; Sajith, Ayyiliath M.; Ningegowda, Revanna C.; Shashikanth, Sheena, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (lignin residue-derived carbon-supported) Solvents: Tetrahydrofuran ,  Water ;  18 h, 35 bar, 120 °C
Referencia
Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst for the Selective Hydrogenation of Nitroarenes and Aromatic Aldehydes
Sarki, Naina ; Kumar, Raju; Singh, Baint; Ray, Anjan ; Naik, Ganesh; et al, ACS Omega, 2022, 7(23), 19804-19815

Métodos de producción 18

Condiciones de reacción
1.1 Catalysts: Thionyl chloride ;  cooled; reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Referencia
Study on the facile synthesis of alkyl 4-aminobenzoate
Xiong, Yang; Xia, Ke-xue; Yang, Long; Li, Sheng; Tian, Hui-hui; et al, Xinan Daxue Xuebao, 2013, 35(9), 74-79

Métodos de producción 19

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Water ;  cooled; 5 min, cooled; 7 h, reflux; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referencia
Direct esterification of higher alkyl alcohols with p-aminobenzoic acid
Liu, Yu-rong; Hu, Zhi-guo, Henan Shifan Daxue Xuebao, 2008, 36(5), 174-175

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iron Solvents: Acetonitrile ;  150 °C
Referencia
Multi-functional Fe-Al0.66DTP/MCF catalyst in cascade engineered synthesis of the drug butamben: Novelty of catalyst, reaction kinetics and mechanism
Wagh, Dipti P.; Yadav, Ganapati D., Molecular Catalysis, 2020, 483,

Butamben Raw materials

Butamben Preparation Products

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